molecular formula C27H24O4S B4143759 Benzyl (4-{[4-(benzyloxy)phenoxy]methyl}phenyl) sulfone

Benzyl (4-{[4-(benzyloxy)phenoxy]methyl}phenyl) sulfone

Cat. No.: B4143759
M. Wt: 444.5 g/mol
InChI Key: LLEFBQVBGKFXKK-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-{[4-(benzylsulfonyl)benzyl]oxy}benzene is an organic compound that belongs to the class of aromatic ethers This compound is characterized by the presence of benzyloxy and benzylsulfonyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (4-{[4-(benzyloxy)phenoxy]methyl}phenyl) sulfone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzyloxybenzene: This can be achieved by reacting benzyl alcohol with phenol in the presence of a base such as sodium hydroxide.

    Sulfonylation: The benzyloxybenzene is then subjected to sulfonylation using benzylsulfonyl chloride in the presence of a base like pyridine.

    Coupling Reaction: The final step involves coupling the sulfonylated product with another benzyl group using a suitable coupling agent such as palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-4-{[4-(benzylsulfonyl)benzyl]oxy}benzene undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The benzylsulfonyl group can be reduced to a benzylthiol group using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Benzylthiol derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

1-(Benzyloxy)-4-{[4-(benzylsulfonyl)benzyl]oxy}benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Benzyl (4-{[4-(benzyloxy)phenoxy]methyl}phenyl) sulfone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The benzyloxy and benzylsulfonyl groups play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    1-(Benzyloxy)-4-(benzyloxy)benzene: Lacks the benzylsulfonyl group, making it less reactive in certain chemical reactions.

    4-(Benzyloxy)benzyl alcohol: Contains a hydroxyl group instead of the benzylsulfonyl group, leading to different reactivity and applications.

    1-(Benzyloxy)-4-(methylsulfonyl)benzene:

Uniqueness: 1-(Benzyloxy)-4-{[4-(benzylsulfonyl)benzyl]oxy}benzene is unique due to the presence of both benzyloxy and benzylsulfonyl groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-benzylsulfonyl-4-[(4-phenylmethoxyphenoxy)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O4S/c28-32(29,21-24-9-5-2-6-10-24)27-17-11-23(12-18-27)20-31-26-15-13-25(14-16-26)30-19-22-7-3-1-4-8-22/h1-18H,19-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEFBQVBGKFXKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC3=CC=C(C=C3)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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